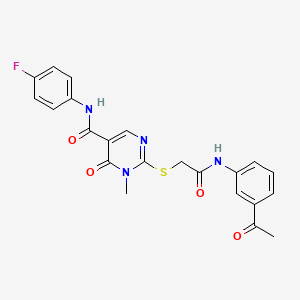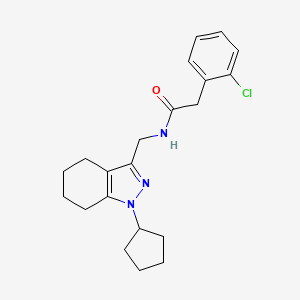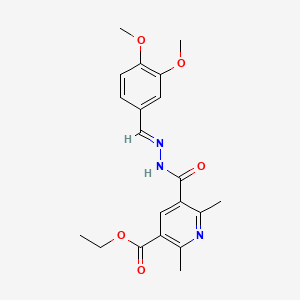
(E)-Ethyl-5-(2-(3,4-Dimethoxybenzyliden)hydrazincarbonyl)-2,6-dimethylnicotinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 5-(2-(3,4-dimethoxybenzylidene)hydrazinecarbonyl)-2,6-dimethylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tyrosinase-Hemmung
Tyrosinase ist ein kupferhaltiges Enzym, das an der Melaninbiosynthese beteiligt ist. Die Hemmung von Tyrosinase findet Anwendung in Hautbleichmitteln, Kosmetika und der pharmazeutischen Industrie. Untersuchungen haben gezeigt, dass Derivate, die auf der Benzylidenhydrazinstruktur basieren, eine signifikante Anti-Tyrosinase-Aktivität aufweisen . Insbesondere (E)-Ethyl-5-(2-(3,4-Dimethoxybenzyliden)hydrazincarbonyl)-2,6-dimethylnicotinat zeigte eine potente Tyrosinase-Hemmung und ist daher ein vielversprechender Kandidat für hautbezogene Anwendungen.
Antioxidative Aktivität
Die Struktur der Verbindung deutet auf potenzielle antioxidative Eigenschaften hin. Antioxidantien spielen eine entscheidende Rolle bei der Verhinderung von Zellschäden, die durch oxidativen Stress verursacht werden. Obwohl This compound eine moderate antioxidative Aktivität aufweist, könnten weitere Untersuchungen sein Potenzial als Therapeutikum gegen oxidative-Stress-bedingte Krankheiten untersuchen .
VEGFR-2-Hemmung
VEGFR-2 (vaskulärer Endothelwachstumsfaktor-Rezeptor 2) ist ein Ziel in der Krebstherapie. Interessanterweise zeigte This compound starke antiproliferative Aktivitäten und fungierte als potenter VEGFR-2-Inhibitor. Sein IC50-Wert war vergleichbar mit dem von Sorafenib, einem klinisch eingesetzten Medikament zur Behandlung von Krebs .
Löslichkeits-schützende Gruppe
Die 3,4-Dimethoxybenzyl-Gruppe wurde als Schutzgruppe für Thiol-Einheiten verwendet, wodurch die Löslichkeit und Stabilität erhöht wurden. Obwohl diese Anwendung nicht direkt mit den biologischen Wirkungen der Verbindung zusammenhängt, unterstreicht sie ihre Vielseitigkeit in der chemischen Synthese .
Antibakterielle Eigenschaften
Obwohl die antibakterielle Aktivität nicht umfassend untersucht wurde, könnte die einzigartige Struktur der Verbindung eine Untersuchung rechtfertigen. Forscher könnten ihr Potenzial als antimikrobielles Mittel gegen bestimmte Bakterienstämme untersuchen .
Eigenschaften
IUPAC Name |
ethyl 5-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-6-28-20(25)16-10-15(12(2)22-13(16)3)19(24)23-21-11-14-7-8-17(26-4)18(9-14)27-5/h7-11H,6H2,1-5H3,(H,23,24)/b21-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRZIKILRABGAD-SRZZPIQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2385997.png)
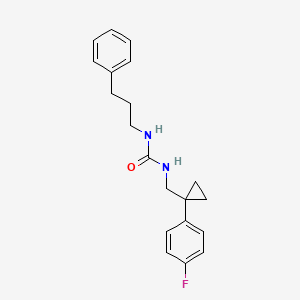
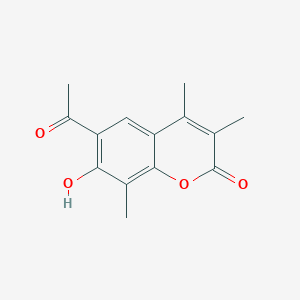

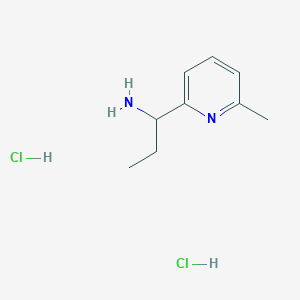

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)
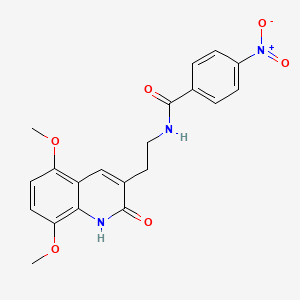
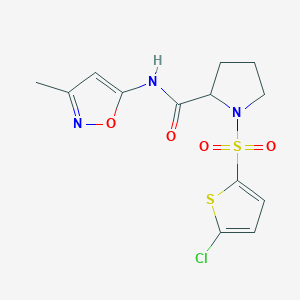
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)
